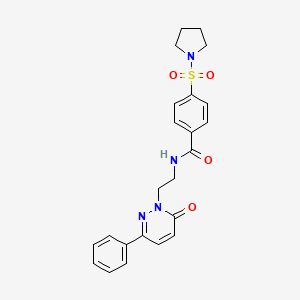

![molecular formula C10H6F3NO2S B2759519 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid CAS No. 923800-95-7](/img/structure/B2759519.png)

6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H6F3NO2S and a molecular weight of 261.22 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole ring is a trifluoromethyl group (CF3), a thio group (S), and a carboxylic acid group (COOH) .Wissenschaftliche Forschungsanwendungen

Building Blocks for Biologically Active Molecules

Compounds like 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid serve as valuable intermediates in the synthesis of a wide range of biologically active molecules. Their unique structural features, such as the trifluoromethylthio group, contribute to the development of regioisomerically pure aromatic and heteroaromatic compounds. These compounds are prepared using modern organometallic methods, providing novel pathways for creating potentially therapeutic agents. The ability to synthesize such molecules opens up new avenues in drug discovery and development, where the precise control over the structural attributes of molecules can lead to the identification of compounds with enhanced biological activities (Leconte & Ruzziconi, 2002).

Catalysis and Chemical Transformations

The application of compounds containing the trifluoromethylthio group extends into catalysis, where they are used to facilitate chemical transformations. For instance, scandium trifluoromethanesulfonate, a related compound, demonstrates high catalytic activity in acylation reactions and esterification processes. This showcases the potential of using these compounds as catalysts to improve the efficiency of chemical reactions, making them valuable tools in synthetic chemistry. The ability to selectively activate different functional groups under mild conditions allows for the development of more efficient and selective synthetic pathways (Ishihara et al., 1996).

Photocatalytic Hydrogen Production

Innovative applications of these compounds also include their use in enhancing photocatalytic activities, such as hydrogen production. By grafting porphyrin onto a metal-organic framework equipped with similar functional groups, researchers have been able to improve the efficiency of photocatalytic hydrogen production. This application underscores the role of these compounds in addressing energy challenges, providing a pathway towards the development of renewable energy technologies (Diao et al., 2020).

Eigenschaften

IUPAC Name |

6-(trifluoromethylsulfanyl)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2S/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWMLHWEQBKCFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC(F)(F)F)NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2759437.png)

![7-hydroxy-3-(pyridin-2-yl)-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-2H-chromen-2-one](/img/structure/B2759439.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2759444.png)

![6-acetyl-3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2759445.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2759451.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2759452.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2759454.png)

![3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2759456.png)

![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2759457.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2759458.png)